molecular formula C15H22N2O2 B13769632 Nicotinic acid, 3-(2'-methylpiperidino)propyl ester CAS No. 64038-02-4

Nicotinic acid, 3-(2'-methylpiperidino)propyl ester

Cat. No.: B13769632
CAS No.: 64038-02-4
M. Wt: 262.35 g/mol
InChI Key: UYOCGYKHIPHFBD-UHFFFAOYSA-N
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Description

3-(2-methylpiperidin-1-yl)propyl pyridine-3-carboxylate is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylpiperidin-1-yl)propyl pyridine-3-carboxylate typically involves the reaction of 2-methylpiperidine with pyridine-3-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a suitable coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to facilitate the formation of the ester bond. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran .

Industrial Production Methods

In an industrial setting, the production of 3-(2-methylpiperidin-1-yl)propyl pyridine-3-carboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

3-(2-methylpiperidin-1-yl)propyl pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

3-(2-methylpiperidin-1-yl)propyl pyridine-3-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-methylpiperidin-1-yl)propyl pyridine-3-carboxylate involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-methylpiperidin-1-yl)propyl pyridine-3-carboxylate is unique due to its specific combination of the piperidine and pyridine carboxylate moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

CAS No.

64038-02-4

Molecular Formula

C15H22N2O2

Molecular Weight

262.35 g/mol

IUPAC Name

3-(2-methylpiperidin-1-yl)propyl pyridine-3-carboxylate

InChI

InChI=1S/C15H22N2O2/c1-13-6-2-3-9-17(13)10-5-11-19-15(18)14-7-4-8-16-12-14/h4,7-8,12-13H,2-3,5-6,9-11H2,1H3

InChI Key

UYOCGYKHIPHFBD-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1CCCOC(=O)C2=CN=CC=C2

Origin of Product

United States

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